molecular formula C23H33N3O4 B4446566 1-(2,2-dimethylpropanoyl)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide

1-(2,2-dimethylpropanoyl)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide

Cat. No. B4446566
M. Wt: 415.5 g/mol
InChI Key: AJHGSCDCQAMERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related piperidinecarboxamide compounds involves complex organic synthesis techniques. A notable method includes the Mannich reaction, which has been utilized for the synthesis of N,S-containing heterocycles, demonstrating the versatility of piperidine derivatives in synthesizing complex molecules (Dotsenko, Krivokolysko, & Litvinov, 2012). This method's adaptability might offer insights into synthesizing the specified compound by modifying the reaction conditions and starting materials.

Molecular Structure Analysis

The molecular structure of piperidinecarboxamide derivatives is characterized by their stable ring systems and functional groups, which contribute to their unique chemical properties. Studies on similar compounds, such as various piperidine and pyrimidine derivatives, provide insights into the structural features that influence their reactivity and interaction with biological targets (Gein, Zamaraeva, Zorina, Levandovskaya, Nosova, & Vakhrin, 2009).

Chemical Reactions and Properties

Piperidinecarboxamide compounds participate in a variety of chemical reactions, including aminomethylation and interactions with primary amines, demonstrating their reactive nature and potential for further chemical modifications (Dotsenko, Krivokolysko, & Litvinov, 2012). These reactions are crucial for exploring the compound's versatility in synthesizing novel derivatives with potential therapeutic applications.

Physical Properties Analysis

The physical properties of compounds similar to 1-(2,2-dimethylpropanoyl)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of functional groups and the overall molecular geometry affect their phase behavior and interaction with solvents, crucial for their application in various scientific fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with other chemical entities, are key aspects of piperidinecarboxamide derivatives. Research on compounds like furanylfentanyl provides insights into the chemical behavior of structurally similar compounds under various conditions, highlighting the significance of the functional groups and molecular framework in determining their chemical properties (Brandt, Elliott, Danielsson, Almeida, Gallegos, Jorge, Christie, Evans-Brown, & Sedefov, 2017).

properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O4/c1-23(2,3)22(29)26-12-10-16(11-13-26)20(27)25-19-9-5-4-8-18(19)21(28)24-15-17-7-6-14-30-17/h4-5,8-9,16-17H,6-7,10-15H2,1-3H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHGSCDCQAMERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-dimethylpropanoyl)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(2,2-dimethylpropanoyl)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-(2,2-dimethylpropanoyl)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(2,2-dimethylpropanoyl)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(2,2-dimethylpropanoyl)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide
Reactant of Route 6
1-(2,2-dimethylpropanoyl)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.